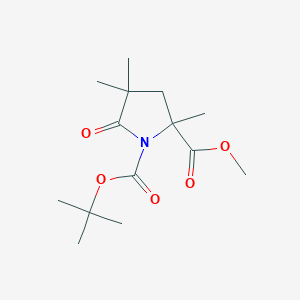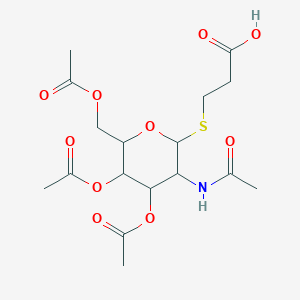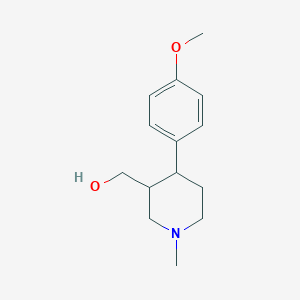![molecular formula C19H33N3O4 B12287566 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-azabicyclo[3.1.0]hexane-2-carboxylique, 3-[(2S)-2-[[[(1,1-diméthyléthyl)amino]carbonyl]amino]-3,3-diméthyl-1-oxobutyl]-6,6-diméthyl-, (1R,2S,5S)- est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. Ce composé présente une structure bicyclique unique qui peut contribuer à ses propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-azabicyclo[3.1.0]hexane-2-carboxylique, 3-[(2S)-2-[[[(1,1-diméthyléthyl)amino]carbonyl]amino]-3,3-diméthyl-1-oxobutyl]-6,6-diméthyl-, (1R,2S,5S)- implique généralement plusieurs étapes, notamment la formation du noyau bicyclique et la fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent inclure :
Réactions de cyclisation : Formation du noyau bicyclique par cyclisation intramoléculaire.
Transformations de groupes fonctionnels : Introduction de divers groupes fonctionnels dans des conditions contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Des techniques telles que la synthèse en écoulement continu et les procédés catalytiques peuvent être utilisées pour augmenter la production.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels spécifiques en leurs formes oxydées.
Réduction : Réduction de groupes fonctionnels pour obtenir les propriétés chimiques souhaitées.
Substitution : Remplacement de groupes fonctionnels par d’autres substituants.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Catalyseurs : tels que le palladium sur carbone pour les réactions d’hydrogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique peut servir de modèle pour la conception de nouveaux composés aux propriétés souhaitées.
Biologie
En biologie, ce composé peut être étudié pour son activité biologique potentielle. Il peut interagir avec des cibles biologiques spécifiques, entraînant divers effets physiologiques.
Médecine
En médecine, ce composé peut être étudié pour ses applications thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie
Dans l’industrie, ce composé peut être utilisé dans la production de produits chimiques et de matériaux de spécialité. Ses propriétés uniques peuvent contribuer au développement de nouveaux procédés et produits industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biology, this compound may be studied for its potential biological activity. It may interact with specific biological targets, leading to various physiological effects.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new industrial processes and products.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent déclencher diverses voies biochimiques, entraînant les effets observés. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres molécules organiques bicycliques avec des structures et des groupes fonctionnels comparables. Des exemples peuvent inclure :
- Dérivés de 3-azabicyclo[3.1.0]hexane avec différents substituants.
- Autres composés bicycliques avec des structures de base similaires.
Unicité
L’unicité de l’acide 3-azabicyclo[3.1.0]hexane-2-carboxylique, 3-[(2S)-2-[[[(1,1-diméthyléthyl)amino]carbonyl]amino]-3,3-diméthyl-1-oxobutyl]-6,6-diméthyl-, (1R,2S,5S)- réside dans ses groupes fonctionnels spécifiques et sa stéréochimie. Ces caractéristiques peuvent contribuer à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-17(2,3)13(20-16(26)21-18(4,5)6)14(23)22-9-10-11(19(10,7)8)12(22)15(24)25/h10-13H,9H2,1-8H3,(H,24,25)(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCGBMOBUUHGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)





![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)


![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
